molecular formula C8H5F3N2O3 B3119378 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide CAS No. 25080-83-5

2,2,2-trifluoro-N-(3-nitrophenyl)acetamide

Cat. No. B3119378
CAS RN: 25080-83-5
M. Wt: 234.13 g/mol
InChI Key: ODXWGMFPJCIUCW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide can be inferred from its name. It likely contains a trifluoroacetamide group (CF3CONH2) attached to a nitrophenyl group . The exact 3D structure would need to be determined experimentally or through computational methods.

Scientific Research Applications

Synthesis and Structural Characterization

  • The compound has been synthesized and its molecular structure characterized using techniques such as NMR and HRMS spectroscopy. X-ray crystallography reveals intermolecular hydrogen bonds and weak C-H...O contacts in its structure, indicating a complex molecular interaction pattern (Gonghua Pan et al., 2016).

Applications in Antibacterial Agents

  • Derivatives of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide have been synthesized and evaluated for their antibacterial properties. Some compounds, particularly those with fluorine substitutions, show significant activity against various bacterial strains (Abdulrahman S. Alharbi & N. A. Alshammari, 2019).

Photoreactions and Photochemistry

  • The compound exhibits different photoreactions in various solvents, a characteristic that can be significant in studies related to photochemistry and materials science (Y. Watanabe et al., 2015).

Hydrogen Bond Analysis in Derivatives

  • Density functional theory (DFT) calculations have been used to study hydrogen bond properties in derivatives of this compound, revealing intricate interactions at the molecular level (M. Mirzaei et al., 2010).

Optical Properties and Nonlinear Optics

  • Certain derivatives have been investigated for their potential in nonlinear optics, a field crucial for developing new materials for photonics and telecommunications (S. Prathap & J. Madhavan, 2012).

Green Chemistry and Synthesis

  • The compound and its derivatives have been synthesized using greener methods, highlighting its relevance in sustainable chemistry (Zhang Qun-feng, 2008).

Mechanism of Action

The mechanism of action of 2,2,2-trifluoro-N-(3-nitrophenyl)acetamide is not known as it is not a common biological compound. If it were to have biological activity, it would likely depend on its ability to interact with biological macromolecules, which in turn would depend on its specific molecular structure .

properties

IUPAC Name

2,2,2-trifluoro-N-(3-nitrophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5F3N2O3/c9-8(10,11)7(14)12-5-2-1-3-6(4-5)13(15)16/h1-4H,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODXWGMFPJCIUCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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